molecular formula C9H18BNO4 B595852 N-Boc-Pyrrolidin-2-(R)-ylboronic acid CAS No. 149716-78-9

N-Boc-Pyrrolidin-2-(R)-ylboronic acid

Cat. No.: B595852
CAS No.: 149716-78-9
M. Wt: 215.056
InChI Key: UIIUYLRUCQCTST-ZETCQYMHSA-N
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Description

N-Boc-Pyrrolidin-2-®-ylboronic acid: is a boronic acid derivative that contains a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-Boc-Pyrrolidin-2-®-ylboronic acid typically begins with commercially available pyrrolidine derivatives.

    Boc Protection: The pyrrolidine ring is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Boronic Acid Formation: The protected pyrrolidine is then subjected to borylation reactions using reagents like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of N-Boc-Pyrrolidin-2-®-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Boc-Pyrrolidin-2-®-ylboronic acid can undergo oxidation reactions to form corresponding boronic esters or alcohols.

    Reduction: The compound can be reduced to form N-Boc-pyrrolidine derivatives.

    Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid reagent.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like tetrahydrofuran (THF).

Major Products:

    Oxidation: Boronic esters or alcohols.

    Reduction: N-Boc-pyrrolidine derivatives.

    Substitution: Biaryl compounds in Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Chemistry: N-Boc-Pyrrolidin-2-®-ylboronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of chiral compounds and in asymmetric synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for boron-containing biomolecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-Boc-Pyrrolidin-2-®-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions and enzyme inhibition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    N-Boc-Pyrrolidine: A similar compound without the boronic acid group, used in organic synthesis.

    Pyrrolidine-2-boronic acid: Lacks the Boc protecting group but retains the boronic acid functionality.

    N-Boc-Pyrrolidin-2-yl-acetic acid: Contains an acetic acid group instead of a boronic acid group.

Uniqueness: N-Boc-Pyrrolidin-2-®-ylboronic acid is unique due to the presence of both the Boc protecting group and the boronic acid functionality. This combination allows for selective reactions and protection-deprotection strategies in complex synthetic routes, making it a versatile reagent in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIUYLRUCQCTST-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676798
Record name [(2R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149716-78-9
Record name 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149716-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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